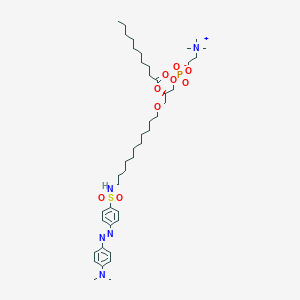
1-Nitroazetidine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroazetidine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is an organic compound with the chemical formula C3H3ClN2O3. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Nitroazetidine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This compound is highly reactive and can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions.
Effets Biochimiques Et Physiologiques
1-Nitroazetidine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity and has been used in the synthesis of various anticancer drugs. Additionally, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Nitroazetidine-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Additionally, it is a toxic compound and can be harmful if ingested or inhaled.
Orientations Futures
There are many potential future directions for research involving 1-Nitroazetidine-3-carbonyl chloride. One potential application is in the synthesis of new drugs with anticancer or antibacterial properties. Additionally, it could be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Nitroazetidine-3-carbonyl chloride involves the reaction of 1-nitroazetidine with thionyl chloride. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is a yellowish liquid that is highly reactive and must be handled with care.
Applications De Recherche Scientifique
1-Nitroazetidine-3-carbonyl chloride has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including the synthesis of new drugs, the development of new materials, and the study of biochemical and physiological processes.
Propriétés
Numéro CAS |
128534-31-6 |
|---|---|
Nom du produit |
1-Nitroazetidine-3-carbonyl chloride |
Formule moléculaire |
C4H5ClN2O3 |
Poids moléculaire |
164.55 g/mol |
Nom IUPAC |
1-nitroazetidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O3/c5-4(8)3-1-6(2-3)7(9)10/h3H,1-2H2 |
Clé InChI |
CDNKEPQQJGGIRY-UHFFFAOYSA-N |
SMILES |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
SMILES canonique |
C1C(CN1[N+](=O)[O-])C(=O)Cl |
Synonymes |
3-Azetidinecarbonyl chloride, 1-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















